molecular formula C18H12N2O2 B1322569 2-(1H-indol-3-yl)quinoline-4-carboxylic acid CAS No. 89391-04-8

2-(1H-indol-3-yl)quinoline-4-carboxylic acid

Cat. No. B1322569
CAS RN: 89391-04-8
M. Wt: 288.3 g/mol
InChI Key: DASAQOOBWVAYSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline carboxylic acid derivatives has been explored in various studies. In one approach, 11H-Indolo[3,2-c]quinoline-6-carboxylic acids were prepared from paullones by a reaction with molecular oxygen in the presence of N-hydroxyphthalimide and cobalt(II) acetate, suggesting a mechanism involving autoxidation followed by ring contraction . Another study synthesized a series of indolo[3,2-b]quinoline-C11-carboxamides with aminoalkyl side chains, which showed promising antiplasmodial activity against Plasmodium falciparum . Additionally, the synthesis of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid, a fluorinated compound with broad-spectrum antibacterial activities, was described using a multi-step reaction starting from 4-fluoro-3-(1H-pyrrol-1-yl)aniline .

Molecular Structure Analysis

The molecular structures of quinoline carboxylic acid derivatives are characterized by the presence of the quinoline core, which is modified with various substituents to enhance biological activity. For instance, the indolo[3,2-b]quinoline-C11-carboxamides possess aminoalkyl side chains that are crucial for their antiplasmodial properties . The fluorinated quinoline derivative mentioned in the third study has a 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl) moiety, which contributes to its high antibacterial activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include cyclization, autoxidation, and ring contraction, as well as various substitution reactions to introduce different functional groups. For example, the synthesis of 11H-Indolo[3,2-c]quinoline-6-carboxylic acids involves an initial autoxidation reaction followed by a ring contraction . The synthesis of the antibacterial agent involves cyclization of a malonate to form the quinolinecarboxylate ester, followed by ethylation and hydrolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of fluorine atoms and other substituents like aminoalkyl side chains can significantly affect the lipophilicity, solubility, and overall pharmacokinetic profile of the molecules. For instance, the orally effective aminoalkyl indolo[3,2-b]quinoline-C11-carboxamide derivative was found to be orally bioavailable, indicating favorable absorption and distribution properties . The fluorinated quinoline derivative's superior antibacterial activity compared to unfluorinated compounds suggests that the introduction of fluorine atoms can enhance the efficacy of these molecules .

Scientific Research Applications

Anticancer Potential

2-(1H-indol-3-yl)quinoline-4-carboxylic acid derivatives have shown significant potential in cancer drug development. For instance, a study by Kamath, Sunil, and Ajees (2016) synthesized hybrid molecules of quinoline-indole-oxadiazole, demonstrating notable cytotoxic potential in breast adenocarcinoma cell lines. These compounds, particularly 8-((5-(3-(1H-indol-3-yl)propyl)-1,3,4-oxadiazol-2-yl)methoxy)quinoline, showed promising results as tubulin inhibitors, suggesting potential utility in cancer treatment (Kamath, Sunil, & Ajees, 2016).

Antimicrobial Activity

Research conducted by Basavarajaiah and Mruthyunjayaswamy (2009) focused on synthesizing new substituted indole Schiff bases, which were then screened for antimicrobial activity. The study highlights the antimicrobial potential of these compounds, reinforcing the relevance of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid derivatives in developing new antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2009).

Antibacterial and Antioxidant Properties

Shankerrao, Bodke, and Mety (2013) synthesized phenolic esters and amides of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid, exploring their antibacterial and antioxidant activities. Some compounds exhibited significant chelating ability with Fe+2 ions and scavenging activity with DPPH free radicals. This study suggests the potential of these derivatives in developing compounds with antibacterial and antioxidant properties (Shankerrao, Bodke, & Mety, 2013).

Inhibitory Activity Against Cholesterol Esterase

Muscia, Hautmann, Buldain, Asís, and Gütschow (2014) discovered that 2-(1H-Indol-3-yl)-4-phenylquinolines, synthesized through a microwave-assisted, solvent-free method, showed inhibitory activity against cholesterol esterase. This finding opens avenues for the use of these derivatives in managing cholesterol-related conditions (Muscia, Hautmann, Buldain, Asís, & Gütschow, 2014).

Future Directions

Future research could focus on further elucidating the biological activities of “2-(1H-indol-3-yl)quinoline-4-carboxylic acid” and its derivatives. This could include studies on its potential anticancer properties , as well as investigations into its synthesis and chemical reactions .

properties

IUPAC Name

2-(1H-indol-3-yl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c21-18(22)13-9-17(20-16-8-4-2-5-11(13)16)14-10-19-15-7-3-1-6-12(14)15/h1-10,19H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASAQOOBWVAYSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NC4=CC=CC=C4C(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626967
Record name 2-(1H-Indol-3-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)quinoline-4-carboxylic acid

CAS RN

89391-04-8
Record name 2-(1H-Indol-3-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 10 mL pear-shaped flask was added 2-(N-Boc-3-indolyl)-4-quinolinecarboxylic acid or ester (1 mmol) and 3 mL of a 50% mixture of TFA and DCM. The reaction mixture was stirred for 30 min at 20° C. The solvent was removed under reduced pressure and the residual solid lyophilized to give 2-(3-indolyl)-4-quinolinecarboxylic acid or ester (95-100% yield).
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2-(N-Boc-3-indolyl)-4-quinolinecarboxylic acid
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95%

Synthesis routes and methods II

Procedure details

To a 3 mL plastic tube fitted with a frit containing 50 mg of resin-bound 2-(3-indolyl)quinoline-4-carboxylate (0.035 mmol) was added 1 mL of a 50% mixture of TFA and DCM. The reaction mixture was agitated on an orbital shaker for 30 min. The mixture was filtered and the resin washed with DCM (3×3 mL). The organic solutions were combined and evaporated by a stream of nitrogen. The residual solid was lyophilized to give 2-(3-indolyl)quinoline-4-carboxylic acid or amide (80-100% yield).
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2-(3-indolyl)quinoline-4-carboxylate
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50 mg
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80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Hariharan, K Subramanian, K Dinakaran… - Russian Journal of …, 2022 - Springer
The highly efficient and simple approach for the preparation of poly-substituted quinolines derivatives through Friedlander hetero-annulation reaction and Pfitzinger condensation …
Number of citations: 2 link.springer.com

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